2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile
Description
Properties
CAS No. |
1706443-02-8 |
|---|---|
Molecular Formula |
C14H7FN2O |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C14H7FN2O/c15-11-3-1-2-10(7-11)14-17-12-6-9(8-16)4-5-13(12)18-14/h1-7H |
InChI Key |
SZHKHEVOCHFODY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluoroaniline with a suitable benzo[d]oxazole precursor in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Nucleophilic Addition and Hydrolysis Reactions
The nitrile group (-CN) undergoes characteristic nucleophilic addition and hydrolysis reactions. Under acidic or basic conditions, hydrolysis proceeds to form intermediates or derivatives:
Mechanistic Insight :
The nitrile’s electron-deficient carbon reacts with nucleophiles (e.g., H₂O, NH₃) via a tetrahedral intermediate. Acidic hydrolysis proceeds through protonation of the nitrile, while basic conditions involve hydroxide attack.
Cycloaddition and Heterocycle Formation
The nitrile group participates in cycloadditions, forming fused heterocycles:
2.1. [3+2] Cycloaddition with Azides
Reaction with sodium azide (NaN₃) under Huisgen conditions yields tetrazole derivatives:
Conditions : CuI, DMF, 100°C, 12 h .
Application : Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic stability in drug design .
2.2. Formation of Isoxazoles
Reaction with hydroxylamine derivatives in the presence of K₂CO₃ forms isoxazole-linked conjugates :
Key Example : Similar benzo[d]oxazole derivatives react with alkynes and nitromethane to form isoxazole rings .
Electrophilic Aromatic Substitution (EAS)
The benzo[d]oxazole ring’s electron density is reduced by the nitrile and fluorine groups, directing EAS to specific positions:
| Position | Reactivity | Example Reaction |
|---|---|---|
| C4 | Activated by oxazole’s nitrogen | Nitration (HNO₃/H₂SO₄) yields 4-nitro adduct |
| C6 | Deactivated by fluorine’s meta-directing effect | Limited reactivity observed . |
Experimental Evidence :
-
Nitration of 2-(3-fluorophenyl)benzo[d]oxazole derivatives predominantly occurs at C4 .
-
Halogenation (e.g., bromination) requires Lewis acid catalysts like AlCl₃ .
Functional Group Interconversion at the Nitrile
The nitrile serves as a versatile handle for synthesizing diverse derivatives:
Ring-Opening and Rearrangement Reactions
Under strong acidic or reductive conditions, the oxazole ring may undergo cleavage:
Ring Opening with AlCl₃ :
Lewis acids like AlCl₃ facilitate benzotriazole ring cleavage (BtRC) in related compounds, suggesting potential for oxazole ring opening in extreme conditions :
Outcome : Forms imine or carbonyl derivatives, though stability depends on substituents .
Biological Activity and Pharmacological Modifications
While not a direct focus on reactions, structural analogs demonstrate:
-
Neuroprotective Effects : Substituted benzo[d]oxazoles inhibit Aβ aggregation in neurodegenerative models .
-
Anticancer Activity : Nitrile derivatives undergo metabolic activation to form covalent inhibitors .
Stability and Degradation Pathways
Scientific Research Applications
Biological Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile as an anticancer agent. Research indicates that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines. For instance, a series of benzoxazole derivatives has been synthesized and evaluated for their activity against lung carcinoma cells (A-549). Some derivatives demonstrated selective cytotoxicity, reducing viability in cancer cells while sparing normal cells .
1.2 Neuroprotective Effects
Compounds structurally related to this compound have shown neuroprotective effects against β-amyloid toxicity, which is relevant for Alzheimer's disease treatment. In vitro studies suggest that these compounds can enhance cell viability in neuronal cell lines exposed to neurotoxic agents, potentially through modulation of key signaling pathways such as Akt/GSK-3β/NF-κB.
1.3 Antimicrobial Activity
The compound's derivatives have also been investigated for antimicrobial properties. Studies indicate that certain benzoxazole derivatives exhibit significant activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Synthetic Applications
2.1 Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be used to construct more complex molecular architectures through various chemical reactions, including nucleophilic substitutions and cyclization reactions. The presence of the fluorine atom enhances the compound's reactivity and stability, making it a valuable intermediate in synthetic pathways .
2.2 Development of New Materials
In addition to its pharmaceutical applications, this compound can be explored for its utility in materials science. Its unique structural features may contribute to the development of novel materials with specific electronic or optical properties, which are crucial for applications in sensors and electronic devices .
Industrial Applications
3.1 Pharmaceutical Development
The ongoing research into the therapeutic potential of this compound positions it as a candidate for drug development. Its unique properties may lead to new treatments for cancer and neurodegenerative diseases, making it a focus for pharmaceutical companies aiming to innovate within these therapeutic areas .
3.2 Agrochemical Applications
There is also potential for this compound in agrochemicals, particularly as a bioactive agent that could enhance crop protection strategies against pests or diseases due to its antimicrobial properties .
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(3-fluorophenyl)benzo[d]oxazole-5-carbonitrile and its analogs:
Key Observations:
Substituent Effects on Melting Points: The 3-methylphenyl derivative (53) exhibits a higher melting point (194–196°C) compared to the ethylamino analog (8b, 143–145°C), likely due to enhanced van der Waals interactions from the planar aromatic methyl group versus the flexible ethylamino chain .
Electronic and Spectral Properties :
- The nitrile group’s IR stretch (~2226–2230 cm⁻¹) remains consistent across derivatives, confirming minimal electronic perturbation from substituents .
- In ¹³C NMR, the benzo[d]oxazole C=O resonance appears at δ ~163–165 ppm, while the nitrile carbon is observed at δ ~108–109 ppm . Fluorine’s electron-withdrawing effect may deshield adjacent carbons, but specific shifts for the target compound require experimental validation.
The 3-fluorophenyl group may enhance metabolic stability and target binding compared to methyl or amino substituents.
Biological Activity
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features, which include a benzo[d]oxazole core and a 3-fluorophenyl substituent. This compound has been studied for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A benzo[d]oxazole ring system.
- A carbonitrile functional group at the 5-position.
- A fluorinated phenyl group at the 2-position.
Anticancer Properties
Recent studies have indicated that derivatives of benzo[d]oxazole, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells.
Table 1: Cytotoxic Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Comparison Compound (Doxorubicin) | MCF-7 | 13 ± 0.42 |
| Comparison Compound (Doxorubicin) | HepG2 | 25 ± 0.55 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
In studies, it was observed that compounds similar to this compound demonstrated IC50 values significantly lower than doxorubicin, indicating strong potential as anticancer agents .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties, particularly as a COX-2 inhibitor. In vitro assays have shown that derivatives exhibit significant inhibition of COX-2 activity at low concentrations, suggesting potential applications in treating inflammatory diseases.
Table 2: COX-2 Inhibition Activity
| Compound | IC50 (μM) |
|---|---|
| This compound | TBD |
| Reference Drug (Celecoxib) | ~0.1 |
The proposed mechanism of action for the anticancer effects involves the induction of apoptosis in cancer cells through cell cycle arrest. Specifically, compounds have been shown to cause accumulation in the sub-G1 and G2/M phases of the cell cycle, leading to increased apoptotic activity .
Case Studies
- Study on Anticancer Activity : A recent study evaluated various benzo[d]oxazole derivatives against multiple cancer cell lines. The results indicated that the introduction of fluorine at the ortho position significantly enhanced cytotoxicity compared to non-fluorinated analogs .
- Neuroprotective Effects : Another investigation focused on neuroprotective effects against β-amyloid-induced toxicity in PC12 cells, revealing that related compounds could reduce neurotoxicity and promote cell viability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile?
- Methodology : The compound is typically synthesized via condensation reactions. For example, a benzo[d]oxazole core can be formed by cyclizing a 2-aminophenol derivative with a carbonyl-containing precursor. The 3-fluorophenyl group is introduced using fluorinated benzaldehydes (e.g., 3-fluoro-2-hydroxybenzaldehyde, CAS RN 394-50-3) as starting materials. Nitrile groups are incorporated via nucleophilic substitution or cyanation reactions under controlled conditions .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : and NMR identify fluorophenyl substituents and assess electronic environments.
- IR : Confirms nitrile (C≡N) stretches (~2200 cm) and oxazole ring vibrations.
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation (see advanced questions for refinement tools) .
Q. How can computational methods predict the reactivity of the nitrile group in this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, revealing nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets, while MD simulations evaluate stability in solvents .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved for fluorinated oxazole derivatives?
- Methodology : Use SHELXL for refinement, which handles anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, WinGX integrates tools like CELL_NOW for data deconvolution. Compare torsion angles and packing motifs with analogous structures (e.g., 3-fluoro-5-hydroxybenzonitrile derivatives) to validate geometric parameters .
Q. What experimental strategies mitigate side reactions during the introduction of the fluorophenyl group?
- Methodology :
- Protection/Deprotection : Temporarily protect reactive hydroxyl or amine groups on the benzoxazole core using silyl ethers (e.g., TMSCl).
- Electrophilic Fluorination : Employ Selectfluor® or DAST to minimize byproducts.
- Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction stoichiometry .
Q. How does the 3-fluorophenyl substituent influence electronic properties and intermolecular interactions?
- Methodology :
- Electron Withdrawal : Fluorine’s -I effect reduces electron density on the oxazole ring, confirmed via Hammett plots or cyclic voltammetry.
- Crystal Packing : Analyze X-ray data for C–F⋯H or F⋯π interactions using Mercury software. Compare with non-fluorinated analogs to quantify packing efficiency .
Q. What challenges arise in refining disordered solvent molecules in the crystal lattice of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
